![molecular formula C12H15FN2 B2920464 [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287279-46-1](/img/structure/B2920464.png)
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a hydrazine derivative that has been synthesized using a number of different methods. In
作用機序
The mechanism of action of [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation, which can help to alleviate symptoms associated with a number of different conditions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, and it has also been shown to have activity against certain types of cancer cells. Additionally, this compound has been found to have low toxicity in animal studies, which suggests that it may be safe for use in humans.
実験室実験の利点と制限
One of the advantages of using [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potential to act as an anti-inflammatory agent. This can be useful in studies looking at the mechanisms of inflammation and the development of new anti-inflammatory drugs. Additionally, this compound has been shown to have activity against certain types of cancer cells, which can be useful in studies looking at the development of new cancer treatments.
One limitation of using this compound in lab experiments is its relatively high cost. This can make it difficult for researchers with limited budgets to use this compound in their studies. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of research that holds promise is the development of new anti-inflammatory drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Finally, research is needed to explore the potential use of this compound in diagnostic imaging and other areas of medical research.
Conclusion
This compound is a chemical compound that has shown promise in a variety of scientific research applications. It has been successfully synthesized using a number of different methods, and it has been found to have potential as an anti-inflammatory agent and as a treatment for certain types of cancer. While there are limitations to the use of this compound in lab experiments, there are also many future directions for research that hold promise for the development of new drugs and diagnostic tools.
合成法
There are several methods that have been used to synthesize [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One method involves the reaction of 3-(3-Fluoro-5-methylphenyl) bicyclo[1.1.1]pentane-1-carboxylic acid with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3-(3-Fluoro-5-methylphenyl) bicyclo[1.1.1]pentane-1-carbonyl chloride with hydrazine hydrate in the presence of a base. Both of these methods have been successful in synthesizing this compound with high yields.
科学的研究の応用
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the development of new drugs. It has been found to have potential as an anti-inflammatory agent, and it has also been shown to have activity against certain types of cancer cells. Additionally, this compound has been used in the development of new imaging agents for use in diagnostic imaging.
特性
IUPAC Name |
[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-8-2-9(4-10(13)3-8)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUYXHVQAGVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2920381.png)
![4-fluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2920382.png)
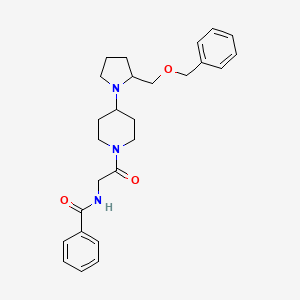
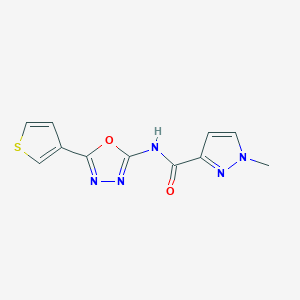
![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)
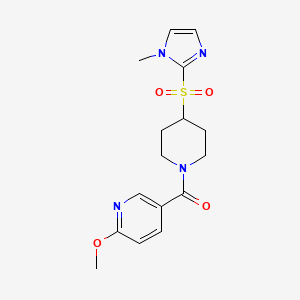
![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)
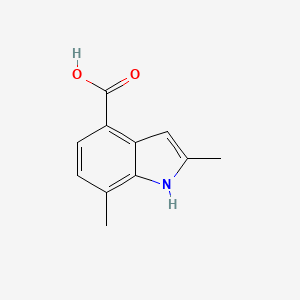
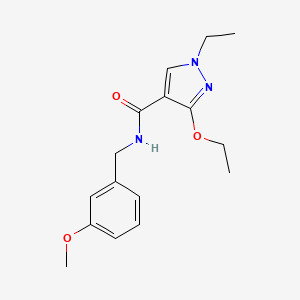
![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2920402.png)
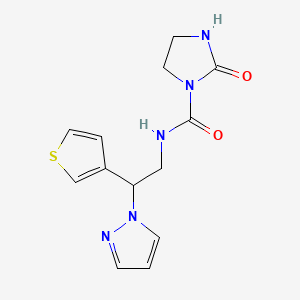
![2-[2-(Difluoromethoxy)phenyl]acetaldehyde](/img/structure/B2920404.png)